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Cat. No.: B1671146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho

GTPases.[1][2][3][4][5][6][7] It has emerged as a critical tool in cell biology research for

dissecting the intricate signaling pathways governed by Rac proteins. Aberrant activation of

Rac GTPases is implicated in a multitude of pathological conditions, including cancer cell

proliferation, invasion, and metastasis.[8] EHT 1864's ability to selectively target and inactivate

Rac proteins makes it a valuable agent for both basic research and as a potential scaffold for

the development of novel therapeutics. This technical guide provides a comprehensive

overview of the chemical structure, properties, and biological activity of EHT 1864, including

detailed experimental considerations and a visualization of its targeted signaling pathway.

Chemical Structure and Properties
EHT 1864, with the chemical name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-

(morpholinomethyl)-4H-pyran-4-one dihydrochloride, is a synthetic organic compound.[2][3] Its

key chemical and physical properties are summarized in the tables below for easy reference.
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Identifier Value Source

IUPAC Name

5-({5-[(7-trifluoromethyl-4-

quinolyl)sulfanyl]pentyl}oxy)-2-

(morpholin-4-ylmethyl)pyran-4-

one;dihydrochloride

N/A

CAS Number 754240-09-0 [3][6][7]

Molecular Formula C25H27F3N2O4S · 2HCl [2][3][6][7]

Molecular Weight 581.47 g/mol [2][3][6][7]

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=

CO2)OCCCCCSC3=CC=NC4

=C3C=C(C=C4)C(F)(F)F.Cl.Cl

[2]

InChI Key
LSECOAJFCKFQJG-

UHFFFAOYSA-N
[2]

Property Value Source

Physical Appearance Crystalline solid [1]

Purity ≥97-98% [3][6][7]

Solubility

Water: up to 20 mM[3] DMSO:

up to 75 mM[3] DMF: 50

mg/ml[6] Ethanol: 30 mg/ml[6]

PBS (pH 7.2): 10 mg/ml[6]

[3][6]

Storage Store at +4°C[3] or -20°C[1] [1][3]

λmax 221, 317, 329 nm [6]

Biological Activity and Mechanism of Action
EHT 1864 is a potent inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2,

and Rac3.[1][2][3][4][5][6][7] It exerts its inhibitory effect through a novel mechanism involving

direct binding to the Rac protein. This interaction promotes the dissociation of the bound

guanine nucleotide (both GDP and GTP), effectively locking the GTPase in an inert and
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inactive state. By preventing nucleotide binding, EHT 1864 inhibits both the intrinsic guanine

nucleotide association and the GEF (guanine nucleotide exchange factor)-stimulated

exchange, which is essential for Rac activation.

The binding affinities (Kd) of EHT 1864 for various Rac isoforms have been determined,

demonstrating its high potency.

Target Binding Affinity (Kd) Source

Rac1 40 nM [1][4][5]

Rac1b 50 nM [1][5]

Rac2 60 nM [1][5]

Rac3 230-250 nM [1][4][5]

Functionally, the inhibition of Rac activation by EHT 1864 leads to the disruption of downstream

signaling pathways. This has been observed to inhibit Rac-dependent cellular processes such

as the formation of lamellipodia, cell transformation induced by constitutively active Rac1,

Tiam1 (a Rac GEF), and oncogenic Ras.[2][5] Furthermore, EHT 1864 has been shown to

reduce the production of β-amyloid peptides in vivo, suggesting its potential relevance in

neurodegenerative disease research.[2][3]

Key Signaling Pathway
EHT 1864 primarily targets the Rac1 signaling pathway, a crucial regulator of cytoskeletal

dynamics, cell proliferation, and survival.[9][10][11][12][13] The following diagram illustrates the

canonical Rac1 signaling cascade and the point of inhibition by EHT 1864.
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Caption: EHT 1864 inhibits the Rac1 signaling pathway.

Experimental Protocols
Detailed experimental protocols are crucial for the successful application of EHT 1864 in

research. The following are summaries of key experimental methodologies. For complete,

detailed protocols, it is highly recommended to consult the original publications.

In Vitro GTPase Binding Assay
This assay is used to determine the binding affinity of EHT 1864 to Rac GTPases.

Principle: Changes in fluorescence anisotropy are monitored as the inhibitor is titrated into a

solution of the GTPase pre-loaded with a fluorescent non-hydrolyzable GTP analog (e.g.,

mant-GMPPNP).

General Protocol:

Prepare solutions of the recombinant Rac GTPase and EHT 1864 in an appropriate buffer.
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Load the Rac GTPase with a fluorescent GTP analog.

In a fluorometer cuvette, titrate aliquots of the Rac GTPase solution (containing EHT
1864) into a solution of the inhibitor.

Monitor the change in fluorescence anisotropy after each addition.

Analyze the data and perform curve fitting to determine the dissociation constant (Kd).

Source for Detailed Protocol: Shutes et al., 2007, J. Biol. Chem.

Cell-Based Rac1 Activation Assay (G-LISA)
This assay measures the level of active, GTP-bound Rac1 in cell lysates.

Principle: A Rac-GTP-binding protein is coated onto a 96-well plate. Cell lysates are added,

and the active Rac1 binds to the plate. The bound active Rac1 is then detected using a

specific antibody and a colorimetric or chemiluminescent substrate.

General Protocol:

Culture cells to the desired confluency and treat with EHT 1864 or vehicle control.

Lyse the cells with the provided lysis buffer.

Add the cell lysates to the wells of the G-LISA plate and incubate.

Wash the wells to remove unbound proteins.

Add the anti-Rac1 antibody and incubate.

Wash and add the secondary antibody conjugated to HRP.

Wash and add the HRP substrate.

Measure the absorbance or luminescence to quantify the amount of active Rac1.

Cell Proliferation Assay (MTT Assay)
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This assay assesses the effect of EHT 1864 on cell viability and proliferation.[5]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a

purple formazan product. The amount of formazan produced is proportional to the number of

viable cells.[5]

General Protocol:

Plate cells in a 96-well plate and allow them to adhere.

Treat the cells with various concentrations of EHT 1864 or vehicle control for the desired

duration (e.g., up to 4 days).[5]

Add MTT reagent to each well and incubate for a few hours at 37°C.[5]

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.[5]

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate

reader.[5]

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

EHT 1864 in a cell-based study.
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Caption: A typical workflow for studying EHT 1864's effects.

Conclusion
EHT 1864 is a well-characterized and potent inhibitor of the Rac family of GTPases. Its specific

mechanism of action, involving the disruption of guanine nucleotide binding, makes it an

invaluable tool for researchers investigating Rac-mediated signaling in normal physiology and

disease. The data and protocols summarized in this guide are intended to provide a solid
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foundation for the effective use of EHT 1864 in a laboratory setting. As with any potent

biological inhibitor, careful experimental design and adherence to detailed protocols are

essential for obtaining reproducible and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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